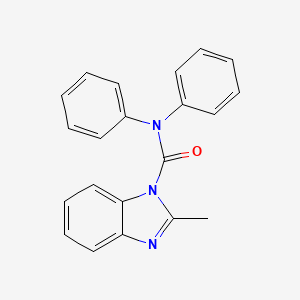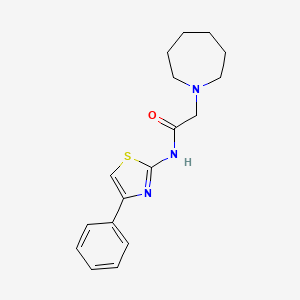![molecular formula C12H14IN3O3 B5817958 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHCCC, is a potent positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a positive allosteric modulator of mGluR4. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate. Activation of mGluR4 leads to the inhibition of neurotransmitter release, which can have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has also been shown to increase the activity of the extracellular signal-regulated kinase (ERK) pathway, which is important for neuronal survival and plasticity. Additionally, 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been shown to increase the expression of the immediate early gene c-fos, which is involved in neuronal activity and plasticity.
Advantages and Limitations for Lab Experiments
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has a number of advantages for lab experiments. It is highly selective for mGluR4 and does not interact with other glutamate receptors. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, there are also some limitations to using 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide in lab experiments. It has a short half-life and may require frequent dosing. Additionally, it may have off-target effects at high concentrations.
Future Directions
There are a number of future directions for research on 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One area of research is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another area of research is to investigate its effects on synaptic plasticity and learning and memory. Additionally, there is interest in developing more potent and selective positive allosteric modulators of mGluR4.
Synthesis Methods
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using a multi-step process. The first step involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. The second step is the reaction of 4-iodobenzoyl chloride with N-morpholinocarbonyl chloride to form 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzamide. The final step involves the reaction of 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzamide with ammonium hydroxide to form 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide.
Scientific Research Applications
4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
properties
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYDLVQTRALDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

